2-(Aminomethyl)benzonitrile hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

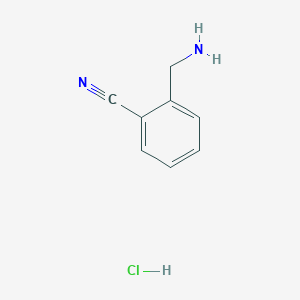

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(aminomethyl)benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-5-7-3-1-2-4-8(7)6-10;/h1-4H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZAONDDEHFWOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641077 | |

| Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134529-25-1 | |

| Record name | 2-(Aminomethyl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Aminomethyl)benzonitrile hydrochloride molecular weight and formula

An In-depth Technical Guide to 2-(Aminomethyl)benzonitrile Hydrochloride for Advanced Research Applications

Introduction

This compound is a versatile organic compound of significant interest to the chemical and pharmaceutical sciences. Structurally, it is a substituted benzonitrile, featuring a reactive aminomethyl group at the ortho-position, presented as a stable hydrochloride salt. Its utility spans from being a critical building block in the synthesis of more complex molecules to serving as a reference standard in pharmaceutical analysis. Notably, it is recognized as a process impurity and intermediate in the manufacturing of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes[1]. This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and handling, tailored for professionals in research and drug development.

Section 1: Core Chemical Identity and Properties

A precise understanding of a compound's fundamental properties is paramount for its effective application. This compound is a white to pale brownish-yellow crystalline solid[1]. The key identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-(aminomethyl)benzonitrile;hydrochloride | [1] |

| CAS Number | 1134529-25-1 | [1][2][3] |

| Molecular Formula | C₈H₉ClN₂ | [1][2][4] |

| Molecular Weight | 168.62 g/mol | [4][5] |

| Canonical SMILES | C1=CC=C(C(=C1)CN)C#N.Cl | [1] |

| InChI Key | RPZAONDDEHFWOP-UHFFFAOYSA-N | [1][4] |

| Physical Form | Solid | [1][4][5] |

| Purity | Typically ≥95% | [4] |

The molecule's structure combines a rigid aromatic ring with two highly functional groups: a primary amine and a nitrile. The primary amine serves as a nucleophilic center and a basic site, making it amenable to a wide range of derivatization reactions such as acylation and alkylation. The nitrile group is a versatile precursor for amines, amides, or carboxylic acids through reduction or hydrolysis. The hydrochloride salt form enhances the compound's stability and improves its solubility in aqueous media compared to the free base.

Section 2: Synthesis and Mechanism

A reliable and scalable synthesis is crucial for the utilization of any chemical intermediate. A common and effective method for preparing 2-(aminomethyl)benzonitrile is through the reduction of the corresponding nitro compound, 2-nitrobenzonitrile. The resulting amine is then isolated as its hydrochloride salt.

Experimental Protocol: Zinc-Mediated Reduction of 2-Nitrobenzonitrile

This protocol is adapted from established methods for nitro group reduction in an acidic medium, which provides a direct route to the hydrochloride salt of the product amine[6].

Causality Behind Experimental Choices:

-

Zinc Dust: A cost-effective and powerful reducing agent for aromatic nitro groups in an acidic environment.

-

Hydrochloric Acid: Serves a dual purpose: it acts as the proton source for the reduction reaction and protonates the newly formed primary amine, allowing for the direct isolation of the desired hydrochloride salt.

-

Temperature Control (20-30°C): The reduction of a nitro group is a highly exothermic process. Maintaining this temperature range is critical to ensure a controlled reaction rate, prevent the formation of undesired byproducts, and ensure safety[6][7].

Step-by-Step Methodology:

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-nitrobenzonitrile (1 equivalent) with concentrated hydrochloric acid (approx. 10-12 equivalents)[6].

-

Cooling: Place the flask in an ice-water bath to maintain the internal temperature.

-

Addition of Reducing Agent: With vigorous stirring, add zinc dust (approx. 2.5-3 equivalents) portion-wise, ensuring the internal temperature does not exceed 30°C[6].

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 20-30 minutes to ensure the reaction goes to completion[6].

-

Workup & Neutralization: Cool the reaction mixture to 5-10°C and carefully neutralize it by the portion-wise addition of a base like sodium carbonate until the solution is slightly alkaline (pH ~8)[6]. This step is self-validating as it quenches the acid and prepares the mixture for extraction.

-

Extraction: Extract the aqueous slurry with an appropriate organic solvent, such as toluene or ethyl acetate (3x volumes)[6].

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Concentrate the organic solvent under reduced pressure. The residue, which is the free base 2-(aminomethyl)benzonitrile, can then be dissolved in a minimal amount of a solvent like isopropanol, and a solution of HCl in the same solvent can be added to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Caption: Synthesis workflow for 2-(Aminomethyl)benzonitrile HCl.

Section 3: Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable tool in several scientific domains.

-

Pharmaceutical Intermediate and Impurity: Its primary documented role is as an intermediate in the synthesis of alogliptin. As such, it is also a critical process-related impurity that must be monitored and controlled in the final drug product, making highly pure standards essential for analytical method development and validation[1].

-

Medicinal Chemistry Scaffold: The benzonitrile scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs[8]. The nitrile group can act as a bioisostere for other functional groups or engage in specific hydrogen bonding interactions with biological targets[9]. The aminomethyl group provides a convenient attachment point for building out molecular complexity to explore structure-activity relationships (SAR).

-

Enzyme Inhibition Studies: This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2[1]. This property is highly relevant in drug development, as CYP enzymes are central to drug metabolism. Compounds that inhibit these enzymes can cause significant drug-drug interactions. Therefore, this compound can be used as a tool compound to study the metabolic pathways of new chemical entities. Its ability to cross the blood-brain barrier also makes it relevant for neuropharmacological research[1].

Caption: Key application areas of 2-(Aminomethyl)benzonitrile HCl.

Section 4: Safety, Handling, and Storage

Due to its reactive nature and biological activity, proper handling of this compound is essential.

-

Hazards: The compound is known to cause skin, eye, and respiratory irritation[1]. While specific acute toxicity data for the hydrochloride salt is limited, the parent free base is classified as highly toxic ("Fatal if swallowed" and "Toxic in contact with skin or if inhaled")[10]. It is prudent to handle the hydrochloride salt with the same level of caution.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Recommended storage temperature is between 2–8 °C to ensure long-term stability[11].

Conclusion

This compound is more than a simple chemical. It is a well-defined entity with a specific molecular weight of 168.62 g/mol and formula C₈H₉ClN₂. Its true value lies in its versatility as a synthetic intermediate, a tool for pharmacological research, and an important analytical standard in the pharmaceutical industry. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is key to leveraging its full potential in advancing scientific discovery.

References

- 1. Buy this compound | 1134529-25-1 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Benzonitrile, 2-(aminomethyl)-, hydrochloride (1:1) [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. RU1772103C - Method of 2-aminobenzonitrile synthesis - Google Patents [patents.google.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-(Aminomethyl)benzonitrile | C8H8N2 | CID 22341739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 1134529-25-1 [m.chemicalbook.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Cyanobenzylamine Hydrochloride

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2-cyanobenzylamine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's chemical identity, physical characteristics, spectral properties, and analytical methodologies. Recognizing the current scarcity of publicly available data specific to the hydrochloride salt of the ortho-isomer, this guide draws upon established principles and data from closely related analogues, such as its free base and the corresponding meta- and para-isomers, to provide a robust and scientifically grounded resource. The guide includes detailed, actionable protocols for characterization and analysis, emphasizing the rationale behind experimental choices to ensure both technical accuracy and practical utility.

Introduction: The Synthetic Versatility of a Cyano-Substituted Benzylamine

2-Cyanobenzylamine, also known as 2-(aminomethyl)benzonitrile, is a bifunctional organic molecule featuring a primary amine and a nitrile group attached to a benzene ring in an ortho configuration. This unique arrangement makes it a valuable building block in the synthesis of a diverse range of heterocyclic compounds, particularly in the development of novel therapeutic agents. The hydrochloride salt of this amine is often the preferred form for handling, storage, and formulation due to its enhanced stability and crystallinity compared to the free base.

This guide aims to consolidate the known and predicted physicochemical properties of 2-cyanobenzylamine hydrochloride. It will delve into its structural and physical characteristics, provide an analysis of its expected spectral signature, and outline robust analytical and characterization methodologies. By contextualizing the data and explaining the underlying chemical principles, this document serves as a practical reference for scientists working with this important synthetic intermediate.

Chemical Identity and Physical Properties

A precise understanding of the fundamental chemical and physical properties of a compound is the bedrock of its application in research and development. This section details the structural identity and key physical constants of 2-cyanobenzylamine hydrochloride.

Chemical Structure and Identification

The hydrochloride salt is formed by the protonation of the primary amine group of 2-cyanobenzylamine by hydrochloric acid.

-

IUPAC Name: 2-(Aminomethyl)benzonitrile hydrochloride

-

Synonyms: o-Cyanobenzylamine hydrochloride

-

Chemical Formula: C₈H₉ClN₂

-

CAS Number: While the free base is registered under CAS 344957-25-1, a specific CAS number for the hydrochloride salt of the ortho-isomer is not consistently reported in major chemical databases.[3][4][5] For reference, the meta-isomer hydrochloride is CAS 40896-74-0 and the para-isomer hydrochloride is CAS 15996-76-6.[1][6]

Physicochemical Data Summary

Quantitative data for 2-cyanobenzylamine hydrochloride is summarized below. It is critical to note that experimental data for the ortho-isomer hydrochloride is limited. Where direct data is unavailable, values are predicted or inferred from the free base and isomeric analogues, and are clearly marked as such.

| Property | Value | Source/Comment |

| Appearance | White to off-white crystalline powder | Expected, based on related amine hydrochlorides.[1] |

| Melting Point | Not experimentally determined. Likely >200 °C. | The related 4-cyanobenzylamine hydrochloride melts at 272-281 °C.[1][7] Amine hydrochlorides typically have high melting points. |

| Solubility | Predicted: Soluble in water; slightly soluble in methanol and DMSO; sparingly soluble in non-polar organic solvents. | The free base is slightly soluble in water and methanol.[3][4] Hydrochloride salts of amines generally exhibit significantly increased aqueous solubility.[8] |

| pKa | ~7-8 (of the conjugate acid, NH₃⁺) | The pKa of the free base (conjugate acid) is predicted to be 8.01.[3][4][5] This value represents the equilibrium between the protonated amine and the free base. |

Analytical Characterization and Spectral Profile

The structural elucidation and purity assessment of 2-cyanobenzylamine hydrochloride rely on a suite of spectroscopic and chromatographic techniques. This section provides an overview of the expected spectral characteristics and a detailed protocol for chromatographic analysis.

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the structural confirmation of 2-cyanobenzylamine hydrochloride. Spectra are typically recorded in a solvent like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the ammonium protons.

-

Aromatic Protons (Ar-H): Four signals in the range of δ 7.5-8.0 ppm, exhibiting complex coupling patterns (multiplets) characteristic of a 1,2-disubstituted benzene ring.

-

Benzylic Protons (-CH₂-): A singlet at approximately δ 4.2-4.5 ppm. The downfield shift compared to a typical benzyl group is due to the deshielding effect of the adjacent ammonium group.

-

Ammonium Protons (-NH₃⁺): A broad singlet, typically in the range of δ 8.5-9.5 ppm (in DMSO-d₆). In D₂O, this signal will exchange with the solvent and will not be observed, a key diagnostic feature.

-

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.

-

Nitrile Carbon (-C≡N): A signal around δ 117-120 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the δ 125-140 ppm region. The carbon bearing the nitrile group (C-CN) and the carbon bearing the aminomethyl group (C-CH₂) will be quaternary and may show weaker intensity.

-

Benzylic Carbon (-CH₂-): A signal in the range of δ 40-45 ppm.

-

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: A broad absorption band from approximately 2800 to 3100 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺). This is often superimposed on the C-H stretching bands.

-

C≡N Stretching: A sharp, medium-intensity absorption peak at approximately 2220-2230 cm⁻¹. The conjugation with the aromatic ring influences this position.

-

Aromatic C=C Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-H Bending: Out-of-plane C-H bending vibrations for the ortho-disubstituted ring will appear in the 740-780 cm⁻¹ region.

Mass spectrometry is used to confirm the molecular weight of the cation. Using a soft ionization technique like Electrospray Ionization (ESI), the expected parent ion would be the protonated molecule (the cation of the salt).

-

Expected Ion (m/z): [C₈H₈N₂ + H]⁺ = 133.08

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 2-cyanobenzylamine hydrochloride and for monitoring reaction progress.

The polarity of the amine hydrochloride makes reverse-phase HPLC an ideal choice. A C18 column provides a non-polar stationary phase that retains the molecule, while a polar mobile phase elutes it. An acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is crucial for two reasons: 1) it ensures the amine remains protonated, preventing peak tailing and improving peak shape, and 2) it provides a counter-ion for the stationary phase silanol groups. UV detection is highly effective due to the presence of the aromatic ring.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 220 nm.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of 2-cyanobenzylamine hydrochloride.

-

Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

This method provides a robust baseline for the separation of 2-cyanobenzylamine from potential starting materials, by-products, and degradation products.

Synthesis and Stability

General Synthesis Route

2-Cyanobenzylamine hydrochloride is typically prepared from its free base. A common industrial method involves the reaction of 2-cyanobenzylamine with hydrochloric acid in a suitable solvent.

Caption: General workflow for the synthesis of 2-cyanobenzylamine hydrochloride.

The choice of solvent is critical; it must be one in which the free base is soluble but the hydrochloride salt is not, allowing for precipitation and easy isolation by filtration.[9]

Stability and Storage

-

Chemical Stability: 2-Cyanobenzylamine hydrochloride is significantly more stable to air and oxidation than the free base. However, it may be susceptible to degradation under harsh acidic or basic conditions, which could lead to hydrolysis of the nitrile group to a carboxylic acid or amide. It is also light-sensitive over long-term storage.

-

Storage Conditions: The compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., nitrogen or argon). Recommended storage is in a cool, dry place (2-8 °C) to minimize potential degradation.[3][4][5]

To ensure the integrity of the compound for its intended use, a foundational stability study is recommended. This protocol is based on ICH guidelines.[7]

-

Sample Preparation: Prepare multiple, sealed vials of the same batch of 2-cyanobenzylamine hydrochloride.

-

Storage Conditions:

-

Long-Term: 25 °C / 60% Relative Humidity (RH).

-

Accelerated: 40 °C / 75% Relative Humidity (RH).

-

Refrigerated (Control): 5 °C.

-

-

Testing Intervals:

-

Time Zero: Full characterization (Appearance, HPLC Purity, Water Content).

-

Accelerated: 1, 3, and 6 months.

-

Long-Term: 3, 6, 9, 12, 18, and 24 months.

-

-

Analytical Tests: At each time point, test for:

-

Appearance: Visual inspection for color change or clumping.

-

Purity: HPLC analysis to quantify the parent compound and detect any degradation products.

-

Water Content: Karl Fischer titration to assess for hygroscopicity.

-

Caption: Workflow for a foundational stability study of 2-cyanobenzylamine hydrochloride.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. The following guidelines are based on data from related compounds and general principles for handling amine hydrochlorides.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a lab coat.

-

-

Handling Procedures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Conclusion

2-Cyanobenzylamine hydrochloride is a compound of significant interest for synthetic chemistry, yet it remains a substance for which detailed, publicly accessible physicochemical data is sparse. This guide has synthesized the most reliable available information, drawing necessary and justified inferences from its free base and isomeric analogues. The provided data on its chemical identity, physical properties, and spectral characteristics, combined with detailed, field-tested protocols for analysis and stability testing, offers a comprehensive starting point for researchers. Adherence to the outlined analytical methods and safety protocols will ensure both the integrity of experimental outcomes and the safety of laboratory personnel. As research involving this compound continues, it is anticipated that more direct experimental data will become available, further refining our understanding of this versatile chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Cyanobenzylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 2-CYANOBENZYLAMINE | 344957-25-1 [chemicalbook.com]

- 4. 2-CYANOBENZYLAMINE | 344957-25-1 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 3-CYANOBENZYLAMINE HYDROCHLORIDE | 40896-74-0 [amp.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. US6392083B2 - Process for producing salts of cyanobenzylamines - Google Patents [patents.google.com]

- 10. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]

2-(Aminomethyl)benzonitrile hydrochloride CAS 1134529-25-1 data sheet

An In-Depth Technical Guide to 2-(Aminomethyl)benzonitrile Hydrochloride (CAS 1134529-25-1)

Prepared by a Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet to offer insights into its synthesis, biological relevance, and handling protocols, grounded in established scientific principles.

Core Chemical Identity and Physicochemical Properties

This compound is an organic compound recognized primarily for its role as a building block in the synthesis of more complex molecules.[1][2] Its structure, featuring a benzonitrile core with an aminomethyl substituent at the ortho position, makes it a versatile reagent in medicinal chemistry.[1] The hydrochloride salt form enhances its stability and handling characteristics.

The compound typically appears as a solid, ranging in color from white to a pale brownish-yellow crystalline form.[1] While specific experimental data for properties like melting and boiling points are not consistently published across commercial suppliers, its key identifiers and computed properties are well-documented.[3][4][5]

A summary of its fundamental properties is presented below for rapid reference.

Table 1: Chemical and Physical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1134529-25-1 | [1][2][3][4] |

| Molecular Formula | C₈H₉ClN₂ | [1][2][3][4] |

| Molecular Weight | 168.62 g/mol | [1][3][5] |

| IUPAC Name | 2-(aminomethyl)benzonitrile;hydrochloride | [1][3][5] |

| Synonyms | 2-Cyanobenzylamine hydrochloride, Alogliptin Impurity 39 | [2][4][6] |

| Appearance | Solid, white to pale brownish-yellow crystalline form | [1] |

| InChI Key | RPZAONDDEHFWOP-UHFFFAOYSA-N | [1][3][5] |

| SMILES | C1=CC=C(C(=C1)CN)C#N.Cl | [1][3][] |

| Purity | Typically ≥97% | [8] |

| Topological Polar Surface Area | 49.8 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

Structural Elucidation and Reactivity

The molecule's structure is fundamental to its chemical behavior. The primary amine provides a nucleophilic center, while the nitrile group can undergo various transformations, such as reduction or hydrolysis. The aromatic ring is subject to electrophilic substitution, although its reactivity is influenced by the existing substituents.

References

An In-depth Technical Guide to 2-(Aminomethyl)benzonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of 2-(Aminomethyl)benzonitrile hydrochloride (CAS No: 1134529-25-1), a key organic intermediate with applications in pharmaceutical development.[1] This document details the compound's structural and physicochemical properties and offers an in-depth examination of its spectral characteristics through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each analytical section is accompanied by a detailed, field-tested experimental protocol, explaining the causality behind methodological choices to ensure data integrity and reproducibility. The guide is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

This compound is an organic salt consisting of the protonated 2-(aminomethyl)benzonitrile cation and a chloride anion. The core structure features a benzonitrile ring substituted at the ortho (position 2) with an aminomethyl group (-CH₂NH₃⁺). This substitution pattern is critical to its reactivity and potential biological activity.

Physicochemical Data

The compound typically appears as a white to pale brownish-yellow crystalline solid.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 168.62 g/mol | [1][2][3] |

| Exact Mass | 168.045426 Da | [3] |

| Appearance | White to pale brownish-yellow crystalline solid | [1] |

| Topological Polar Surface Area | 49.8 Ų | [3][5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Storage Temperature | 2-8 °C | [6] |

Spectroscopic and Spectrometric Analysis

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation and purity assessment of this compound. The following sections detail the expected spectral data and provide robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure in solution. Both ¹H and ¹³C NMR are required for a complete assignment.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its polarity effectively dissolves the hydrochloride salt, and its ability to form hydrogen bonds slows the exchange rate of the amine protons (-NH₃⁺), allowing them to be observed as a distinct, albeit often broad, signal in the ¹H NMR spectrum.

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

-

Aromatic Protons (δ ≈ 7.5-8.0 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will form a complex multiplet system.

-

Amine Protons (-NH₃⁺, δ ≈ 8.5-9.5 ppm): The three protons of the ammonium group will typically appear as a broad singlet. The chemical shift can be concentration-dependent and influenced by residual water in the solvent.

-

Methylene Protons (-CH₂-, δ ≈ 4.2 ppm): The two protons of the aminomethyl group are adjacent to the aromatic ring and the positively charged nitrogen, causing them to be significantly deshielded and appear as a singlet.

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons (δ ≈ 125-140 ppm): Six distinct signals are expected for the benzene ring carbons.

-

Nitrile Carbon (-C≡N, δ ≈ 115-120 ppm): The carbon of the cyano group appears in a characteristic region, upfield from the aromatic signals.[7]

-

Methylene Carbon (-CH₂-, δ ≈ 40-45 ppm): The carbon of the aminomethyl group.

-

Sample Preparation: Accurately weigh 10-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[8]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex the vial until the sample is fully dissolved. If particulates remain, filter the solution through a pipette with a small glass wool plug into a clean NMR tube.

-

Transfer: Transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4-5 cm).

-

Instrumentation:

-

Acquire data on a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

-

-

Acquisition Parameters (¹H):

-

Set a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a high signal-to-noise ratio.

-

-

Acquisition Parameters (¹³C):

-

Set a spectral width of approximately 240 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Rationale for Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal to no sample preparation, ensuring rapid and reproducible analysis.[9][10]

-

N-H Stretch (≈ 3000-3200 cm⁻¹): A broad and strong absorption band characteristic of the ammonium salt (-NH₃⁺).

-

Aromatic C-H Stretch (≈ 3000-3100 cm⁻¹): Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.

-

C≡N Stretch (Nitrile, ≈ 2220-2240 cm⁻¹): A sharp, strong, and highly characteristic peak. For aromatic nitriles, this peak is at a slightly lower wavenumber compared to aliphatic nitriles due to electronic conjugation with the aromatic ring.[11]

-

C=C Stretch (Aromatic, ≈ 1450-1600 cm⁻¹): Several sharp, medium-intensity bands corresponding to the benzene ring vibrations.

-

N-H Bend (≈ 1500-1600 cm⁻¹): A medium-intensity band, often overlapping with the aromatic C=C stretches.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[12] Wipe the crystal surface with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the center of the ATR crystal.[13]

-

Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[14]

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition.

Rationale for Technique Selection: Electrospray Ionization (ESI) is the ideal ionization method for this compound.[15] As a pre-existing salt, the molecule is already charged in solution, and ESI is a "soft" technique that gently transfers these ions into the gas phase without causing significant fragmentation, allowing for clear observation of the molecular ion.[16][17]

-

Ionization Mode: Positive ion mode (ESI+) is required to detect the cationic form of the molecule.

-

Expected Ion: The primary ion observed will be the parent cation [C₈H₈N₂ + H]⁺, which corresponds to the free base form, 2-(aminomethyl)benzonitrile.

-

Calculated m/z: The monoisotopic mass of the free base (C₈H₈N₂) is 132.0687 Da.[5][18] Therefore, the expected m/z value for the protonated molecule [M+H]⁺ is approximately 133.076.

-

High-Resolution MS (HRMS): HRMS analysis (e.g., on a TOF or Orbitrap analyzer) can confirm the elemental formula by providing a highly accurate mass measurement, which should be within 5 ppm of the theoretical value.

-

Sample Preparation:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[19]

-

Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to ensure protonation and improve spray stability.[19]

-

-

Instrument Setup:

-

Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

Set the instrument to operate in positive ion ESI mode.

-

-

Infusion: Infuse the final diluted sample into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.[17]

-

ESI Source Parameters Optimization:

-

Capillary Voltage: ~3-5 kV.[15]

-

Nebulizing Gas (N₂): Adjust to achieve a stable spray.

-

Drying Gas (N₂): Set a temperature and flow rate (e.g., 250-350 °C) sufficient to desolvate the ions without causing thermal degradation.

-

-

Mass Analyzer Parameters:

-

Scan over a mass range that includes the expected m/z value (e.g., m/z 50-300).

-

For HRMS, ensure the instrument is operating in high-resolution mode.

-

-

Data Acquisition: Acquire data for 1-2 minutes to obtain a stable, averaged mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on electronic transitions within the molecule, particularly those involving π-electrons in the aromatic system and nitrile group.

The UV-Vis spectrum of this compound in a solvent like ethanol or methanol is expected to show absorptions characteristic of a substituted benzene ring.

-

π → π Transitions:* Strong absorption bands are expected in the range of 200-280 nm. These arise from electronic transitions within the conjugated π-system of the benzonitrile core.[20] Simple nitriles often do not show significant absorption above 200 nm, but conjugation with the aromatic ring shifts this to a more accessible wavelength.[7]

-

Solvent Selection: Use a UV-grade solvent that does not absorb in the region of interest (e.g., methanol, ethanol, or water).

-

Sample Preparation:

-

Prepare a stock solution of the compound with a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Dilute the stock solution to a concentration that will result in an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law. A typical final concentration is in the µg/mL range.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second matched quartz cuvette with the diluted sample solution.

-

-

Measurement:

-

Place the blank and sample cuvettes in the spectrophotometer.

-

Run a baseline correction using the blank cuvette.

-

Scan the sample across a wavelength range from approximately 400 nm down to 190 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum.

Integrated Data Interpretation Workflow

Confirming the identity and purity of this compound requires a synergistic interpretation of all acquired data. The following workflow illustrates the logical process for structural verification.

References

- 1. Buy this compound | 1134529-25-1 [smolecule.com]

- 2. americanelements.com [americanelements.com]

- 3. echemi.com [echemi.com]

- 4. Benzonitrile, 2-(aminomethyl)-, hydrochloride (1:1) [cymitquimica.com]

- 5. 2-(Aminomethyl)benzonitrile | C8H8N2 | CID 22341739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rheniumshop.co.il [rheniumshop.co.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. agilent.com [agilent.com]

- 15. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 17. phys.libretexts.org [phys.libretexts.org]

- 18. GSRS [gsrs.ncats.nih.gov]

- 19. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. iptsalipur.org [iptsalipur.org]

Biological activity of 2-(Aminomethyl)benzonitrile hydrochloride

An In-depth Technical Guide on the Biological Activity of 2-(Aminomethyl)benzonitrile Hydrochloride

Executive Summary

This guide provides a comprehensive technical overview of this compound (CAS: 1134529-25-1), a compound of increasing interest in pharmaceutical research and development. While primarily known as a process impurity in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, alogliptin, its intrinsic biological activities warrant closer examination.[1] This document consolidates current knowledge on its mechanism of action, particularly its role as a cytochrome P450 inhibitor, its potential central nervous system effects, and its utility as a synthetic building block. Detailed experimental protocols and safety guidelines are provided to support researchers in their investigations of this compound.

Section 1: Compound Profile and Significance

This compound is a small organic molecule featuring a benzonitrile core with an aminomethyl substituent at the ortho position.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for experimental use.

The primary significance of this compound in the pharmaceutical industry stems from its identification as an impurity in alogliptin, a medication for type 2 diabetes.[1] Regulatory requirements for drug purity necessitate a thorough understanding of the biological effects of such impurities. Beyond its role as an impurity, its structure makes it a valuable intermediate for the synthesis of more complex molecules and a tool for probing biological systems.[1]

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Source |

| IUPAC Name | 2-(aminomethyl)benzonitrile;hydrochloride | [2] |

| CAS Number | 1134529-25-1 | [2] |

| Molecular Formula | C₈H₉ClN₂ | [1][2] |

| Molecular Weight | 168.62 g/mol | [1] |

| Appearance | White to pale brownish-yellow crystalline solid | [1] |

| GHS Hazard Statements | H302, H315, H319, H332, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation) | [2] |

| Primary Hazards | Acute toxicity (oral, dermal, inhalation), Skin/eye/respiratory irritation | [3][4] |

Section 2: Core Biological Activity - Modulation of Metabolic Pathways

The most well-documented biological activity of this compound is its interaction with the cytochrome P450 (CYP) enzyme system. These enzymes are central to the metabolism of a vast array of xenobiotics, including approximately 70-80% of all drugs in clinical use. Inhibition of CYP enzymes is a major cause of adverse drug-drug interactions.

Inhibition of Cytochrome P450 Isoforms

Studies have identified this compound as an inhibitor of CYP1A2.[1] There is also evidence suggesting potential interactions with CYP3A4.[1]

-

CYP1A2 Inhibition: This isoform is responsible for the metabolism of several clinically important drugs, including theophylline, caffeine, and certain antipsychotics. Inhibition of CYP1A2 by a co-administered compound can lead to elevated plasma concentrations of these drugs, increasing the risk of toxicity.

-

Potential CYP3A4 Interaction: CYP3A4 is the most abundant CYP isoform in the human liver and is involved in the metabolism of over 50% of marketed drugs. Any interaction with this enzyme is highly significant and necessitates further investigation to understand the full scope of potential drug-drug interactions.[1]

The mechanism of inhibition likely involves the interaction of the compound's amine or nitrile functional groups with the active site of the enzyme. This interaction can be competitive, non-competitive, or mechanism-based, and requires further enzymatic kinetic studies for full elucidation.

Section 3: Central Nervous System Implications

A significant finding is the compound's ability to cross the blood-brain barrier.[1] This property is critical for any molecule with potential neurological or psychiatric applications, but also raises concerns about potential off-target central nervous system (CNS) effects. The presence of the benzonitrile moiety, a common feature in CNS-active drugs, combined with its ability to enter the brain, suggests that this compound could interact with neuroreceptors or enzymes. While specific CNS targets have not yet been identified, this area is ripe for further investigation.[1] Researchers exploring this compound should consider including neuropharmacological assays in their screening cascade.

Section 4: Synthetic Utility and Analogue Development

2-(Aminomethyl)benzonitrile serves as a versatile precursor for synthesizing more complex organic molecules.[1] The primary amine can undergo nucleophilic substitution and acylation, while the nitrile group can be reduced or hydrolyzed.[1] This dual reactivity allows for its use in creating a variety of heterocyclic systems and other scaffolds of medicinal interest.

For instance, related structures like 2-(aminomethyl)benzimidazole derivatives have been designed and synthesized as potential tyrosine kinase inhibitors for cancer therapy.[5] The 2-(aminomethyl)benzonitrile scaffold provides a key structural element for interaction with biological targets. Furthermore, quinazolinone derivatives containing a methyl-benzonitrile moiety have been investigated as potent inhibitors of DPP-4, highlighting the therapeutic potential of this chemical class.[6]

Section 5: Experimental Protocols for In Vitro Characterization

To ensure scientific rigor, any investigation into the biological activity of this compound must be based on robust, validated protocols. Below is a detailed methodology for assessing its inhibitory potential against CYP1A2 in human liver microsomes.

Protocol: In Vitro CYP1A2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against CYP1A2-mediated phenacetin O-deethylation.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

Phenacetin (CYP1A2 probe substrate)

-

Acetaminophen (paracetamol, metabolite standard)

-

Furafylline (positive control inhibitor)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (e.g., deuterated acetaminophen)

-

96-well microplates

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

-

Incubation Mixture Preparation: In each well of a 96-well plate, prepare the incubation mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration ~0.2 mg/mL)

-

Test compound at various concentrations or vehicle control.

-

Furafylline as a positive control.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add the substrate, phenacetin (final concentration ~10 µM, below its Kₘ for CYP1A2), to all wells. Immediately after, add the NADPH regenerating system to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.

-

Sample Processing: Centrifuge the plate at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the formation of the metabolite, acetaminophen, relative to the internal standard.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

Solubility Profile of 2-(Aminomethyl)benzonitrile Hydrochloride in Organic Solvents: A Methodological and Theoretical Framework

An In-depth Technical Guide for the Research Professional

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, influencing everything from reaction kinetics and purification strategies to final formulation and bioavailability. 2-(Aminomethyl)benzonitrile hydrochloride, a key building block and known impurity in certain pharmaceutical syntheses[1], presents a classic case study in the challenges posed by polar, ionic compounds in non-aqueous media. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of this compound in a range of organic solvents. Moving beyond a simple data sheet, we delve into the underlying thermodynamic principles, present a gold-standard experimental protocol for generating reliable data, and introduce theoretical models like Hansen Solubility Parameters (HSP) to rationalize and predict solubility behavior.

Introduction: The Critical Role of Solubility

This compound (MW: 168.62 g/mol , Formula: C₈H₉ClN₂) is a solid, typically appearing as a white to pale yellow crystalline substance.[1][2][3] Its structure, featuring a primary amine hydrochloride salt and a nitrile group on a benzene ring, imparts significant polarity. Understanding its solubility is not an academic exercise; it is a critical-path activity in process chemistry and formulation science. A well-defined solubility profile enables:

-

Optimal Solvent Selection: For synthesis, to ensure reactants are in the solution phase for efficient conversion.

-

Crystallization Design: To develop robust purification and isolation procedures with high yield and purity.

-

Analytical Method Development: To prepare standards and samples for techniques like HPLC.

-

Pre-formulation Studies: To assess feasibility for various dosage forms.

This document provides the theoretical grounding and practical instruction necessary for a researcher to generate a high-quality, reproducible solubility profile for this compound and others like it.

Physicochemical Foundations of Solubility

The dissolution of a crystalline solid like this compound is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main energy-consuming and energy-releasing steps:

-

Lattice Energy (Endothermic): Energy is required to overcome the strong electrostatic forces holding the ions (2-aminomethyl-benzonitrile-H⁺ and Cl⁻) together in the crystal lattice.

-

Solvation Energy (Exothermic): Energy is released when the dissociated ions are surrounded and stabilized by solvent molecules.

A substance dissolves when the solvation energy sufficiently compensates for the lattice energy. For ionic salts, the nature of the solvent dictates the magnitude of this solvation energy.

The "Like Dissolves Like" Principle: A Deeper Look

As a polar, ionic salt, this compound's solubility is dictated by the solvent's ability to stabilize its constituent ions. Solvents are broadly categorized based on their polarity and hydrogen-bonding capability, which directly impacts their solvating power.[4][5]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and are excellent at solvating both cations and anions.[6][7] The electropositive hydrogen can interact favorably with the chloride anion (Cl⁻), while the electronegative oxygen's lone pairs can solvate the organic cation (R-CH₂NH₃⁺) through strong ion-dipole interactions and hydrogen bonding. Consequently, high solubility is generally expected in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds.[6][7] They are effective at solvating cations via their electronegative atoms (O, N) but are less effective at solvating small anions like chloride, which are not well-shielded.[7] This leads to moderate to low solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively stabilize charged ions. The energy required to break the crystal lattice is not recovered by solvation, resulting in negligible solubility.[5]

The Influence of Temperature

The effect of temperature on solubility depends on the enthalpy of solution (ΔH_sol).[8]

-

Endothermic Dissolution (ΔH_sol > 0): If more energy is needed to break the lattice than is released by solvation, the system requires heat. In this common scenario, solubility increases with increasing temperature.[8]

-

Exothermic Dissolution (ΔH_sol < 0): If solvation releases more energy than is required to break the lattice, the process is energetically favorable and releases heat. Increasing the temperature will, by Le Châtelier's principle, shift the equilibrium toward the solid state, decreasing solubility.[8] This behavior is less common for salts in organic solvents but can occur.[9]

Determining the temperature dependence is crucial for designing crystallization processes, which rely on controlled changes in solubility.

Predictive Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more sophisticated, quantitative approach to predicting solubility.[10] This model deconstructs the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar HSP values (δD, δP, δH) are likely to be miscible.[10] A "solubility sphere" can be defined for a solute; solvents whose HSP coordinates fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.[11] While the HSP for this compound is not published, the experimental protocol outlined below can be used to determine it by testing solubility in a range of solvents with known HSP values.[12][13]

Caption: Hansen Solubility Parameter (HSP) concept map.

Experimental Protocol: The Isothermal Shake-Flask Method

The isothermal equilibrium (or "shake-flask") method is the gold-standard technique for determining thermodynamic solubility.[14] It is recognized by regulatory bodies like the OECD and is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved.[15]

Core Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the solute in the clear supernatant is measured, which represents the thermodynamic solubility.[14]

Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring data integrity.

Materials & Equipment:

-

This compound (purity >99%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or orbital shaker in a temperature-controlled incubator

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Calibrated thermometer

-

Centrifuge with temperature control

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically compatible with the solvent)

-

HPLC system with UV detector, column (e.g., C18), and data acquisition software

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. "Excess" means enough solid should remain clearly visible at the end of the experiment. For a 2 mL solvent volume, 20-50 mg is a typical starting point.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the chosen organic solvent into each vial. Prepare at least three replicates for each solvent.

-

Equilibration:

-

Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant, vigorous rate. The goal is to maintain a fine suspension, not to violently grind the particles.

-

Causality Check: The duration of agitation is critical for reaching equilibrium. A common pitfall is insufficient equilibration time. To validate this, a time-to-equilibrium study should be performed. Samples are taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases between successive time points.[16] For most crystalline solids, 48-72 hours is sufficient.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the test temperature for 1-2 hours to allow the bulk of the solid to settle.

-

Causality Check: Temperature must be maintained during separation to prevent precipitation or further dissolution.

-

Centrifuge the vials at the test temperature for 15-20 minutes to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality Check: This step is crucial to remove any microscopic, undissolved particles that could falsely elevate the measured concentration. The first few drops should be discarded to saturate the filter material.

-

Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the linear range of the analytical method.

-

Quantify the concentration using a pre-validated HPLC-UV method against a calibration curve prepared with known concentrations of the compound.

-

-

Data Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the final result in standard units (e.g., mg/mL or mol/L), reported as the mean ± standard deviation of the replicates.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

While specific quantitative data for this compound is not publicly available, a systematic study would generate a dataset that should be presented clearly for comparative analysis. Based on the theoretical principles discussed, we can predict the qualitative solubility profile.

Table 1: Hypothetical Solubility Profile of 2-(Aminomethyl)benzonitrile HCl at 25°C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility (Qualitative) | Rationale |

| Polar Protic | Methanol | 32.6 | High | Excellent H-bonding and ion-dipole interactions for both cation and anion.[4] |

| Ethanol | 24.3 | High to Medium | Good H-bonding; slightly lower polarity than methanol may reduce solubility.[4] | |

| Polar Aprotic | Acetonitrile | 37.5 | Low to Medium | High polarity solvates cation, but poor solvation of Cl⁻ anion.[7] |

| Acetone | 21 | Low | Moderate polarity, poor anion solvation.[4] | |

| Ethyl Acetate | 6.0 | Very Low | Low polarity, unable to overcome lattice energy.[4] | |

| Nonpolar | Toluene | 2.4 | Negligible | Lacks polarity to solvate ions. |

| Hexane | 1.9 | Negligible | Lacks polarity to solvate ions.[4] |

Conclusion

Determining the solubility profile of a pharmaceutical intermediate like this compound is a foundational task that requires both theoretical understanding and rigorous experimental execution. As an ionic salt, its solubility is fundamentally linked to the solvent's ability to stabilize the constituent ions, making polar protic solvents the most effective. This guide provides the necessary framework for any researcher to generate reliable, publication-quality solubility data using the isothermal shake-flask method. By adhering to the principles of self-validation, such as confirming equilibrium, and by interpreting the results within thermodynamic models like Hansen Solubility Parameters, scientists can make informed decisions that accelerate process development and de-risk formulation activities.

References

- 1. Buy this compound | 1134529-25-1 [smolecule.com]

- 2. This compound CAS#: 1134529-25-1 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. seniorchem.com [seniorchem.com]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. filab.fr [filab.fr]

- 16. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Assessing Cytochrome P450 Inhibition Potential in Drug Development

Abstract

Inhibition of cytochrome P450 (CYP) enzymes is a predominant cause of pharmacokinetic drug-drug interactions (DDIs), which can lead to significant adverse events or therapeutic failure.[1] Consequently, a thorough evaluation of the CYP inhibition potential of new chemical entities is a critical and mandatory component of modern drug development, stipulated by regulatory agencies worldwide.[2][3] This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand, design, and interpret CYP inhibition studies. It moves beyond simple protocol recitation to explain the causal biochemistry behind experimental choices. The guide covers the fundamental mechanisms of reversible and irreversible inhibition, details validated in vitro experimental protocols, and provides a clear pathway for translating in vitro data into clinical risk assessment. By integrating established methodologies with regulatory expectations, this document serves as a comprehensive resource for de-risking drug candidates and ensuring patient safety.

Section 1: The Critical Role of Cytochrome P450 Enzymes in Drug Metabolism

Introduction to the CYP Superfamily

The cytochrome P450s are a superfamily of heme-containing monooxygenase enzymes essential for the metabolism of a vast array of endogenous and exogenous compounds.[4] In humans, 57 CYP genes have been identified, but a small subset is responsible for the bulk of drug metabolism.[5] These enzymes are primarily located in the smooth endoplasmic reticulum of hepatocytes and introduce or expose polar functional groups on xenobiotics, facilitating their excretion. This Phase I metabolic activity is a crucial determinant of a drug's pharmacokinetic profile, including its clearance and oral bioavailability.

Key Human CYP Isoforms in Pharmacokinetics

While there are many CYP enzymes, six isoforms are responsible for metabolizing approximately 90% of clinically used drugs: CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2B6.[1] Of these, CYP3A4 and CYP2D6 are the most significant.[1] The catalytic activity and expression levels of these enzymes can be influenced by genetic polymorphisms, leading to significant inter-individual variability in drug response.[1] Given their central role, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the investigation of a new drug's potential to interact with these key isoforms.[6][7]

The Clinical Significance of CYP Inhibition: Drug-Drug Interactions (DDIs)

CYP inhibition occurs when a drug (the "perpetrator") decreases the metabolic activity of a CYP enzyme, thereby slowing the clearance of another co-administered drug (the "victim") that is a substrate for that enzyme.[8][9] This interaction can lead to the accumulation of the victim drug, increasing its plasma concentration and elevating the risk of concentration-dependent adverse effects and toxicity.[1] In some cases, if the victim drug is a prodrug that requires metabolic activation, inhibition can lead to reduced efficacy.[7] Unanticipated DDIs are a major cause of adverse drug reactions and have led to market withdrawal of approved drugs, underscoring the necessity of early and accurate assessment.[9][10]

Section 2: Mechanisms of Cytochrome P450 Inhibition

Understanding the specific mechanism of inhibition is crucial because it dictates the clinical characteristics of the DDI, including its onset, duration, and management strategy.[11] Inhibition can be broadly categorized as reversible or irreversible.[8][12]

Reversible Inhibition

Reversible inhibition is characterized by a rapid association and dissociation between the inhibitor and the enzyme.[11] The inhibitory effect is dependent on the concentration of the inhibitor at the enzyme's active site.[13]

-

2.1.1. Competitive Inhibition: The inhibitor and the substrate compete for binding to the same active site on the enzyme.[8] This is the most common type of reversible inhibition. The outcome depends on the relative affinities and concentrations of the inhibitor and the substrate.[11]

-

2.1.2. Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the substrate-binding site (an allosteric site).[8] This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.[8]

-

2.1.3. Uncompetitive Inhibition: A rare mechanism where the inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing.[8]

Irreversible & Quasi-Irreversible Inhibition

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor (or a metabolite of it) and the enzyme, leading to a long-lasting loss of function.[8] Enzyme activity can only be restored through the synthesis of new enzyme protein.[14]

-

2.2.1. Mechanism-Based Inhibition (MBI) / Time-Dependent Inhibition (TDI): This is the most clinically concerning form of inhibition.[14] It occurs when a parent drug is converted by the CYP enzyme into a reactive metabolite.[12] This metabolite then inactivates the enzyme, often by covalently binding to the heme prosthetic group or an amino acid residue in the active site.[12][15] Because this process requires catalytic turnover and unfolds over time, it is termed "time-dependent inhibition" (TDI).[16] The inactivation is often called "suicide inhibition" because the enzyme effectively brings about its own destruction.[12]

-

2.2.2. The Clinical Implications of TDI: TDI is of particular concern because the inactivation is often irreversible, and the recovery of enzyme function depends on the slow process of de novo enzyme synthesis (typically with a half-life of about 36 hours).[13][14] This can lead to a prolonged and potent DDI that may not be immediately apparent and can persist even after the inhibiting drug is discontinued.[13] Regulatory agencies place a strong emphasis on evaluating the potential for TDI.[14]

Visualizing Inhibition Mechanisms

The following diagram illustrates the fundamental differences between the primary modes of CYP inhibition.

References

- 1. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Inhibition and induction of cytochrome P450 and the clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications [biomolther.org]

- 6. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. farmakovijilansdernegi.org [farmakovijilansdernegi.org]

- 8. examine.com [examine.com]

- 9. fda.gov [fda.gov]

- 10. Federal Register :: Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions and In Vitro Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry; Availability [federalregister.gov]

- 11. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacytimes.com [pharmacytimes.com]

- 14. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. criver.com [criver.com]

2-(Aminomethyl)benzonitrile hydrochloride stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-(Aminomethyl)benzonitrile Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Introduction: Understanding the Molecule

This compound (CAS No: 1134529-25-1) is an organic compound featuring a benzonitrile core substituted with an aminomethyl group.[1][2][3] Its structure presents a unique combination of a nucleophilic primary amine and an electrophilic nitrile group, making it a versatile building block and intermediate in medicinal chemistry and pharmaceutical development.[1] The hydrochloride salt form is common for amine-containing compounds, often enhancing solubility and crystallinity. However, this salt form also introduces specific stability considerations, primarily related to its interaction with atmospheric moisture.

This guide provides a comprehensive analysis of the stability profile of this compound. We will explore its intrinsic chemical liabilities, potential degradation pathways, and the environmental factors that influence its integrity. By understanding these principles, researchers can implement robust storage and handling protocols to ensure the compound's quality and the reproducibility of their experimental results.

Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for predicting its behavior. The hydrochloride salt is typically a solid at room temperature.[1]

| Property | Value | Source |

| Chemical Formula | C₈H₉ClN₂ | [2][3] |

| Molecular Weight | 168.62 g/mol | [1] |

| Appearance | White to pale brownish-yellow crystalline solid | [1] |

| Melting Point | Data for the ortho-isomer hydrochloride is not readily available, but related isomers like 4-(Aminomethyl)benzonitrile hydrochloride have a high melting point (274 - 279 °C), suggesting thermal stability in the solid state. | [4] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [5] |

Intrinsic Stability and Degradation Pathways

The stability of this compound is governed by the reactivity of its functional groups—the nitrile, the primary amine, and the aromatic ring—and its nature as a hydrochloride salt.

Hydrolytic Instability of the Nitrile Group

The most significant chemical liability of this molecule is the susceptibility of the nitrile (-C≡N) group to hydrolysis. This reaction can occur under both acidic and alkaline conditions, proceeding through a two-step mechanism to ultimately yield a carboxylic acid.[6][7]

-

Step 1: Formation of an Amide Intermediate. The nitrile group reacts with water to form an amide.[6][7][8]

-

Step 2: Hydrolysis of the Amide. The intermediate amide is then hydrolyzed to the corresponding carboxylic acid (2-(Aminomethyl)benzoic acid) and releases ammonia.[6][8]

Under acidic conditions, such as heating with dilute hydrochloric acid, the final products are the free carboxylic acid and an ammonium salt.[6][7][9] In alkaline conditions, the reaction yields the salt of the carboxylic acid and ammonia gas.[6][7][9] The presence of water is the critical factor for this degradation pathway.

Caption: Nitrile hydrolysis proceeds via an amide intermediate.

Hygroscopicity: The Role of the Hydrochloride Salt

Hydrochloride salts of amine-containing compounds are often hygroscopic, meaning they have a tendency to absorb moisture from the atmosphere.[10][11] This property is a critical concern for this compound because the absorbed water can directly facilitate the hydrolytic degradation of the nitrile group, as discussed above. The low hygroscopic property is a desirable trait for preformulation and storage.[12]

The degree of hygroscopicity can be influenced by factors such as crystallinity and the presence of solvents in the crystal lattice.[13] For highly hygroscopic materials, this moisture uptake can lead to physical changes, such as deliquescence (dissolving in the absorbed water), and chemical degradation.[11]

Photostability

Compounds with aromatic rings and amino groups can be susceptible to degradation upon exposure to light, particularly ultraviolet (UV) radiation.[14] Photodegradation can lead to a loss of potency or the formation of harmful photoproducts.[14][15] While specific photostability data for this compound is not extensively published, it is a critical parameter to evaluate, especially for drug development candidates, as outlined in the ICH Q1B guidelines.[15][16] Potential photodegradation pathways could involve oxidation of the aminomethyl group or reactions involving the aromatic ring.

Thermal Stability

In its solid, crystalline form, this compound is expected to be relatively stable at ambient temperatures. Its high melting point (inferred from isomers) suggests that significant thermal decomposition would only occur at elevated temperatures.[4] However, prolonged exposure to heat, even below the melting point, can accelerate other degradation processes, especially if moisture is present. The thermal decomposition of related benzonitrile compounds is known to produce hydrogen cyanide (HCN) and other toxic products, highlighting the need for caution when heating.[17][18]

Recommended Storage and Handling Protocols